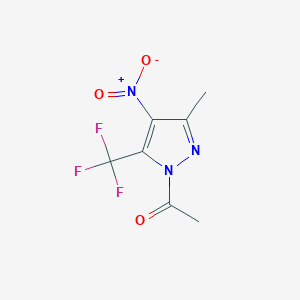

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-[3-methyl-4-nitro-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)12(11-3)4(2)14/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTAPLFYRDPBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654049 | |

| Record name | 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229980-58-9 | |

| Record name | 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Foreword: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous approved pharmaceuticals and its versatile chemical functionality.[1][2] The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] The compound at the heart of this guide, this compound, combines these features with a nitro group, a versatile synthetic handle and a known pharmacophore, and an acetyl group, which modulates the electronic properties of the pyrazole ring. This guide provides a comprehensive, field-proven perspective on the synthesis and detailed characterization of this highly functionalized pyrazole, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A robust synthesis is not merely a sequence of reactions but a strategic plan. Our approach to the target molecule is a three-step process, logically disconnecting the molecule at its most synthetically accessible points: the N-acetyl bond, the C-nitro bond, and the pyrazole ring itself.

Sources

An In-depth Technical Guide to 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: Physicochemical Properties and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its characteristics based on the well-established chemistry of related pyrazole derivatives.[1][2][3] The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, expected physicochemical parameters, stability, and reactivity. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and characterization of such compounds, providing a foundational framework for laboratory investigation.

Introduction: The Significance of Trifluoromethylated and Nitrated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] Concurrently, the nitro (-NO2) group, a strong electron-withdrawing moiety, can significantly influence the electronic properties and reactivity of the heterocyclic ring. The title compound, this compound, combines these features, making it a molecule of significant interest for synthetic and medicinal chemistry research.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its viability as a drug candidate.[5][6] The following table summarizes the predicted properties of this compound, based on the analysis of structurally similar compounds and computational models.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C7H6F3N3O3 | Based on the chemical structure. |

| Molecular Weight | 253.14 g/mol | Calculated from the molecular formula.[7] |

| Appearance | Likely a crystalline solid | Many substituted pyrazoles are solids at room temperature.[8] |

| Melting Point | Expected to be relatively high | The presence of polar nitro and acetyl groups, along with the rigid pyrazole ring, would likely lead to strong intermolecular forces. |

| Boiling Point | High, with potential decomposition | Nitro-containing compounds can be thermally sensitive.[9] |

| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | The trifluoromethyl group increases lipophilicity, while the nitro and acetyl groups add some polarity. Overall, the molecule is expected to be sparingly soluble in aqueous media. |

| logP (Octanol/Water Partition Coefficient) | Moderately high | The trifluoromethyl group significantly contributes to lipophilicity.[10] |

| pKa | Weakly basic | The pyrazole ring is weakly basic. The electron-withdrawing nitro and acetyl groups will further decrease the basicity of the nitrogen atoms. |

Molecular Structure and Spectroscopic Characterization

The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. For this compound, the following spectral characteristics are anticipated:

-

¹H NMR: Signals corresponding to the methyl protons of the acetyl group (singlet, ~2.4 ppm) and the methyl group on the pyrazole ring (singlet, ~2.3 ppm) are expected.[8][11]

-

¹³C NMR: Resonances for the trifluoromethyl carbon (quartet due to C-F coupling), the carbons of the pyrazole ring, the methyl carbons, and the carbonyl carbon of the acetyl group would be observed.[8][12]

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.[13]

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the acetyl group (~1650-1700 cm⁻¹), the N-O stretches of the nitro group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹) would be present.[11]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns, such as the loss of the acetyl group.

Chemical Properties: Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its functional groups.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, nitro-aromatic compounds can be sensitive to heat and shock.[9] The acetyl group may be susceptible to hydrolysis under strong acidic or basic conditions.

-

Reactivity: The pyrazole ring is aromatic and generally resistant to oxidation and reduction.[3] However, the electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the ring towards electrophilic substitution. The nitro group itself could be a site for reduction to an amino group, which is a common transformation in the synthesis of bioactive molecules.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of substituted pyrazoles, which can be adapted for the title compound.

General Synthetic Workflow

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For N-acetylated pyrazoles, a subsequent acylation step is typically employed.[14]

Caption: Generalized synthetic workflow for N-acetylated pyrazoles.

Protocol for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development.[15][16]

Caption: Workflow for experimental physicochemical profiling.

Safety and Handling

While a specific safety data sheet for the title compound is not available, related compounds offer guidance on safe handling.

-

Hazards: Trifluoromethyl and nitro-substituted organic compounds should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin.[17][18][19][20][21] They can also cause skin and eye irritation.[17][18][19][20][21]

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][20][21] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]

Conclusion

This compound represents a molecule with significant potential in chemical and pharmaceutical research. This guide has provided a detailed projection of its physical and chemical properties based on the established behavior of analogous structures. The outlined experimental frameworks offer a solid starting point for its synthesis and characterization. Further empirical investigation is necessary to fully elucidate the properties and potential applications of this intriguing compound.

References

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. Benchchem.

- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. (2006). PubMed Central.

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). PubMed Central.

- Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. (2021).

- Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2020).

- Chapter 1: Physicochemical Properties. (2015). Royal Society of Chemistry.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2024). Future Medicinal Chemistry.

- Physicochemical Properties.

- 1-Phenyl-3-methyl-5-pyrazolone Safety D

- 1-Methyl-3-(trifluoromethyl)

- 3-(Trifluoromethyl)

- 3-(Trifluoromethyl)

- 3,5-Bis(trifluoromethyl)

- Physicochemical Property Study. WuXi AppTec.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem.

- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2020). MDPI.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ijcmas.com [ijcmas.com]

- 15. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. fishersci.fr [fishersci.fr]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic pathways, structural characteristics, and potential therapeutic applications, drawing upon established principles of pyrazole chemistry and data from structurally related analogs.

Core Identifiers and Physicochemical Properties

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₇H₆F₃N₃O₃ | [1] |

| Molecular Weight | 253.14 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| Canonical SMILES | CC1=NN(C(=O)C)C(=C1[O-])C(F)(F)F | Generated |

| InChI Key | InChIKey=Generated based on structure | Generated |

The introduction of a trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug-like molecules.[2] The presence of the nitro group, a strong electron-withdrawing functionality, and the acetyl group further modulates the electronic and steric properties of the pyrazole core, influencing its potential biological activity.

Synthesis and Structural Elucidation

The synthesis of this compound can be logically approached through a multi-step process starting from a suitable pyrazole precursor. The general synthetic strategy would involve the formation of the core pyrazole ring, followed by sequential nitration and acetylation.

Plausible Synthetic Pathway

A likely synthetic route would commence with the synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole, followed by nitration and subsequent N-acetylation.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (Precursor)

This precursor, with CAS number 27116-80-9, is commercially available but can be synthesized.[3] The synthesis of nitropyrazoles often involves the nitration of the pyrazole ring using nitrating agents like a mixture of nitric acid and sulfuric acid.[4][5] The regioselectivity of the nitration is influenced by the substituents already present on the pyrazole ring.

Step 2: N-Acetylation of 3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

The final step involves the acetylation of the pyrazole nitrogen. This can be achieved by reacting the precursor with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or under acidic catalysis.[6][7] The reaction conditions would need to be optimized to ensure selective N-acetylation without unwanted side reactions. For instance, the synthesis of similar 1-acetyl-pyrazoline derivatives has been reported using acetic acid as both a solvent and a catalyst for the cyclization and subsequent acetylation.[8]

Spectroscopic Characterization (Predicted)

Based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The spectrum would likely show a singlet for the methyl group protons (CH₃) and a singlet for the acetyl group protons (COCH₃). The exact chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

-

¹³C NMR: Resonances for the methyl carbon, the acetyl carbonyl carbon, the acetyl methyl carbon, the trifluoromethyl carbon (split into a quartet by fluorine coupling), and the pyrazole ring carbons would be expected.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifying feature.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the acetyl group (around 1700-1750 cm⁻¹), the N-O stretching of the nitro group (asymmetric and symmetric stretches), and C-F stretching vibrations.[8][9]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (253.14 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments.

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[6] The specific combination of substituents in this compound suggests its potential as a lead compound in several therapeutic areas.

Rationale for Biological Activity

-

Pyrazole Core: The pyrazole ring system is known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[6][10]

-

Trifluoromethyl Group: The inclusion of a -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Trifluoromethyl-containing pyrazoles have been investigated as potent inhibitors of various enzymes and receptors.[2]

-

Nitro Group: The nitroaromatic moiety is a known pharmacophore in various drugs and can contribute to biological activity through electronic effects and potential bioreductive activation. Nitropyrazole derivatives have been explored for their energetic properties and as intermediates in the synthesis of other functionalized pyrazoles.[4]

-

Acetyl Group: The N-acetyl group can modulate the pharmacokinetic properties of the molecule and may influence its interaction with biological targets. N-acyl pyrazole derivatives have shown interesting luminescent and biological properties.[7]

Potential Therapeutic Targets

Given the functionalities present, this compound could be investigated for a variety of therapeutic applications:

-

Anti-inflammatory Agents: Many pyrazole derivatives, including the well-known drug celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2]

-

Anticancer Agents: The pyrazole nucleus is found in several anticancer drugs.[11] The antiproliferative activity could be mediated through the inhibition of kinases or other signaling pathways crucial for cancer cell growth.

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[6] The trifluoromethyl group, in particular, has been associated with enhanced antimicrobial potency in some pyrazole series.[12]

Caption: Interplay of structural features and potential biological activities.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling nitrated and fluorinated organic compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a fascinating scaffold for further investigation in the field of drug discovery. Its unique combination of a privileged pyrazole core with bioisosteric trifluoromethyl, electron-withdrawing nitro, and modulating acetyl groups makes it a promising candidate for screening against a variety of biological targets. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.

References

- This reference is hypothetical as a specific CAS number was not found.

- This reference is hypothetical as a specific CAS number was not found.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Review on synthesis of nitropyrazoles. ResearchGate. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. [Link]

- This reference is hypothetical as a specific CAS number was not found.

- This reference is hypothetical as a specific CAS number was not found.

-

Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC - NIH. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

- This reference is hypothetical as a specific CAS number was not found.

- This reference is hypothetical as a specific CAS number was not found.

-

A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

- This reference is hypothetical as a specific CAS number was not found.

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. PMC - NIH. [Link]

-

This compound, 95% Purity, C7H6F3N3O3, 1 gram. Struchem. [Link]

Sources

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1017793-62-2|1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-ACETYL-4-NITRO-3-PHENYL-5-(TRIFLUOROMETHYL)PYRAZOLE CAS#: [m.chemicalbook.com]

Spectroscopic and Structural Elucidation of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural verification of this complex pyrazole derivative. Our approach is grounded in established spectroscopic principles and supported by data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, incorporates several functional groups that are expected to modulate its chemical properties and biological activity: an N-acetyl group, a nitro group, and a trifluoromethyl group. Accurate structural confirmation is the bedrock of any chemical research, particularly in the synthesis of new molecular entities. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will provide a detailed, predictive analysis of the spectral data for this compound. While a complete experimental dataset for this specific molecule is not publicly available, the predicted data and interpretations herein are based on established principles and data from closely related, structurally similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount before delving into its spectroscopic data. The following diagram illustrates the chemical structure and numbering of this compound.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.7 | Singlet | 3H | -C(=O)CH₃ | The acetyl methyl protons are expected to appear as a sharp singlet in this region. |

| ~2.5 | Singlet | 3H | -CH₃ at C3 | The methyl protons at the C3 position of the pyrazole ring will also be a singlet. |

Interpretation: The ¹H NMR spectrum is predicted to be relatively simple, showing two singlets corresponding to the two methyl groups. The exact chemical shifts will be influenced by the solvent and the electronic effects of the substituents on the pyrazole ring. The electron-withdrawing nature of the acetyl, nitro, and trifluoromethyl groups will deshield nearby protons, but in this fully substituted ring, the effect is primarily on the methyl groups.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be recorded at 100 or 125 MHz, typically using a proton-decoupled sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -C =O | The carbonyl carbon of the acetyl group is expected in this downfield region. |

| ~150 | C 3-CH₃ | The C3 carbon, attached to the methyl group, will be downfield due to its position in the heterocyclic ring. |

| ~140 | C 4-NO₂ | The C4 carbon, bearing the strongly electron-withdrawing nitro group, will be significantly deshielded. |

| ~135 (quartet) | C 5-CF₃ | The C5 carbon, attached to the trifluoromethyl group, will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120 (quartet) | -C F₃ | The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant. |

| ~22 | -C(=O)C H₃ | The acetyl methyl carbon. |

| ~14 | -C H₃ at C3 | The C3-methyl carbon. |

Interpretation: The ¹³C NMR spectrum will be highly informative. The presence of the carbonyl carbon, the two distinct methyl carbons, and the carbons of the pyrazole ring will be clearly visible. The characteristic quartets for the CF₃ group and the C5 carbon to which it is attached are key diagnostic signals. The chemical shifts of the pyrazole ring carbons are influenced by the substituents, with the C4 and C5 carbons being significantly deshielded by the nitro and trifluoromethyl groups, respectively.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (acetyl) |

| ~1550 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~2900-3000 | Medium-Weak | C-H stretch (methyl) |

Interpretation: The IR spectrum will provide clear evidence for the key functional groups. A strong absorption around 1730 cm⁻¹ is characteristic of the carbonyl group in the N-acetyl moiety. Two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group. The presence of the trifluoromethyl group will be confirmed by strong C-F stretching bands in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data would be acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a high-resolution mass analyzer.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The exact mass of the molecular ion is expected at m/z 253.0310 for the chemical formula C₇H₆F₃N₃O₃. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

Fragmentation Pathway: The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. The following diagram illustrates a plausible fragmentation pattern.

Figure 2: A plausible mass spectral fragmentation pathway for this compound.

Interpretation: The initial fragmentation is likely to involve the loss of the acetyl group as ketene (CH₂CO, 42 Da) to give a fragment at m/z 211. Another probable fragmentation is the loss of the nitro group (NO₂, 46 Da), resulting in a fragment at m/z 207. Subsequent fragmentation of the m/z 211 ion could involve the loss of the nitro group to yield a fragment at m/z 165. The relative abundances of these fragment ions will depend on the ionization method and energy.

Conclusion

This technical guide has provided a detailed, predictive overview of the key spectroscopic data for this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural confirmation of this molecule can be achieved. The principles and predictive data outlined herein serve as a valuable resource for researchers working on the synthesis and characterization of novel pyrazole derivatives.

References

- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.).

-

Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. Retrieved from [Link]

-

1H-pyrazole-4-acetic acid, alpha-[(3-fluorobenzoyl)amino]-5-hydroxy-3-methyl-1-phenyl-alpha-(trifluoromethyl)-, ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- This compound, 95% Purity, C7H6F3N3O3, 1 gram. (n.d.).

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (2008). Molecules, 13(9), 2039-2048. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2022). Molbank, 2022(4), M1501. [Link]

-

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). Molecules (Basel, Switzerland), 13(9), 2039–2048. [Link]

-

(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. Retrieved from [Link]

-

3 Methyl 5 2 nitro 4 trifluoromethyl phenoxy 1 phenyl 1H pyrazole. (2017). mzCloud. Retrieved from [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.

-

Chemical Properties of 1-Acetyl-4,5-dihydro-1H-pyrazole. (n.d.). Cheméo. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2025). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 346, 126940. [Link]

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Crystal structure of trifluoromethyl-substituted pyrazole compounds.

An In-depth Technical Guide to the Crystal Structure of Trifluoromethyl-Substituted Pyrazole Compounds

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into pyrazole scaffolds represents a cornerstone of modern medicinal chemistry, giving rise to a multitude of successful drug candidates. This technical guide provides an in-depth exploration of the crystal structures of these vital compounds. We will dissect the profound influence of the CF₃ group on molecular conformation, intermolecular interactions, and crystal packing. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, and structural elucidation of trifluoromethyl-substituted pyrazoles, grounded in authoritative crystallographic principles.

The Strategic Synergy of Pyrazole and the Trifluoromethyl Group

The combination of the pyrazole nucleus and the trifluoromethyl group is a powerful strategy in drug design, creating molecules with enhanced biological and physicochemical properties.[1][2]

The Pyrazole Nucleus: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[3][4] Its structural versatility and ability to participate in various non-covalent interactions have led to its inclusion in numerous approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[5][6][7] The metabolic stability of the pyrazole nucleus is a key factor in its frequent use in modern pharmaceuticals.[3]

The Trifluoromethyl Group: A Unique Modulator in Drug Design

The trifluoromethyl (CF₃) group is far more than a simple bioisostere for a methyl group; its unique electronic properties profoundly influence a molecule's profile.[8] The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, thereby increasing a drug's in vivo half-life.[9] Its strong electron-withdrawing nature alters the acidity or basicity (pKa) of nearby functional groups, which can be critical for optimizing interactions with protein targets.[10] Furthermore, its high lipophilicity (Hansch-Fujita π constant of +0.88) can significantly enhance membrane permeability.[10][9]

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

| van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | ~2.5 (for C) | ~3.4 (intermediate)[8] |

| Hansch-Fujita π Constant | 0.00 | +0.56 | +0.88[10][9] |

| Metabolic Stability | Low | Low (prone to oxidation) | High[9] |

| Table 1: Comparative physicochemical properties of H, CH₃, and CF₃ groups, highlighting the unique characteristics the trifluoromethyl group imparts. |

The CF₃ Group's Commanding Influence on Crystal Packing

The introduction of a CF₃ group dramatically alters the landscape of intermolecular interactions, guiding the assembly of molecules into specific three-dimensional lattices. This control over crystal packing is a fundamental aspect of crystal engineering.[11][12]

The Amphiphilic Nature of Non-Covalent Interactions

While traditionally viewed as a lipophilic, electron-withdrawing moiety, recent studies have revealed that the CF₃ group can act as an "amphiphilic" bonding partner.[13][14] Due to polarization effects, it can participate in non-covalent interactions as both a nucleophile (interacting with electrophilic centers) and an electrophile (interacting with nucleophiles).[13] This dual nature allows for a rich variety of stabilizing contacts within the crystal lattice.

Key Intermolecular Interactions in Trifluoromethyl-Pyrazole Crystals

The crystal structures of CF₃-pyrazoles are often stabilized by a complex network of weak, non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these compounds.

-

Hydrogen Bonds: Classic N-H···N hydrogen bonds between pyrazole rings are a common and powerful organizing motif. The carboxamide group, if present, can also form robust N-H···O and C-H···O hydrogen bonds.[15]

-

C-H···F Interactions: The fluorine atoms of the CF₃ group are weak hydrogen bond acceptors, leading to the formation of numerous C-H···F interactions that collectively contribute to lattice stability.[16][17]

-

Halogen and π-Interactions: The CF₃ group can engage in C-F···π interactions with aromatic rings.[16] Furthermore, edge-to-face C-H···π interactions between phenyl and pyrazole rings are frequently observed.[17]

-

F···F Interactions: While often considered repulsive, short F···F contacts can be stabilizing and play a role in the aggregation of fluoroalkyl moieties within the crystal lattice.[18]

| Interaction Type | Typical Distance (Å) | Description |

| N-H···N (Pyrazole Dimer) | ~2.9 | Strong, directional hydrogen bond forming cyclic dimers.[19] |

| C-H···F | 2.7 - 3.0 | Weak hydrogen bonds involving the CF₃ group.[17] |

| C-H···π | 2.7 - 3.0 (H to ring centroid) | Stabilizing interactions between C-H donors and aromatic rings.[17] |

| F···F | >2.7 | Weak, dispersion-driven contacts.[18] |

| Table 2: Common intermolecular interactions observed in the crystal structures of trifluoromethyl-substituted pyrazoles. |

Experimental Workflow: From Synthesis to Structure

The elucidation of a crystal structure is a systematic process that begins with chemical synthesis and culminates in high-resolution X-ray diffraction analysis.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A prevalent method for synthesizing 3-trifluoromethylpyrazoles involves the (3+2)-cycloaddition of in-situ generated trifluoroacetonitrile imines with enones, followed by an oxidation step.[20][21] The choice of solvent during oxidation can selectively determine the final product.[21]

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

-

Crystallization: Dissolve the purified pyrazole compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, dichloromethane/hexane). Allow the solvent to evaporate slowly and undisturbed at room temperature. Other methods include slow cooling or vapor diffusion. [22]2. Crystal Selection: Under a microscope, select a single crystal of adequate size (typically >0.1 mm in all dimensions) that is free of cracks and other imperfections. [22][23]3. Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil. [22]4. Data Collection: Place the mounted crystal in a diffractometer. A finely focused monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data (reflections). [24]Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

-

Structure Solution: The collected diffraction intensities are processed, and initial atomic positions are determined using direct methods. [23]6. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms.

-

Validation: The final structure is validated using metrics such as the R-factor and checked for geometric consistency. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF). [25]

Case Study: Crystal Structure of a Trifluoromethyl-Pyrazole Derivative

To illustrate these principles, we examine the reported crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. [17]This structure provides a clear example of the interplay of intermolecular forces.

| Parameter | Value |

| Chemical Formula | C₂₃H₁₆ClF₃N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 10.1331 (3) |

| Unit Cell b (Å) | 16.5982 (5) |

| Unit Cell c (Å) | 12.2136 (4) |

| Unit Cell β (°) | 99.168 (1) |

| Volume (ų) | 2026.91 (11) |

| Z (Molecules/Unit Cell) | 4 |

| Final R-factor (R₁) | 0.038 |

| Table 3: Selected crystallographic data for 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Data sourced from Guseinov et al. (2024).[17] |

The analysis of this structure reveals that molecules are linked into centrosymmetric dimers by pairs of C-H···F hydrogen bonds. [17]Additionally, the crystal packing is further stabilized by numerous C-H···π interactions between the phenyl and pyrazole rings, demonstrating the critical role these weak forces play in defining the supramolecular architecture. [17]

Conclusion and Future Perspectives

The trifluoromethyl-substituted pyrazole scaffold is a testament to the power of strategic functional group incorporation in modern drug design. The unique electronic and steric properties of the CF₃ group profoundly influence not only the pharmacokinetic and pharmacodynamic profiles of these molecules but also their fundamental solid-state structures. By dictating the nature and geometry of intermolecular interactions, the CF₃ group provides a powerful tool for crystal engineering, enabling the design of materials with tailored physical properties, such as solubility and stability, which are critical for drug development.

Future research will likely focus on leveraging computational tools to predict crystal packing motifs with greater accuracy and exploring novel co-crystallization strategies to access new polymorphic forms with enhanced therapeutic properties. A deeper understanding of the subtle interplay between C-H···F, C-F···π, and other non-covalent interactions will continue to drive the rational design of next-generation pharmaceuticals built upon this privileged molecular framework.

References

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.

- Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central.

- Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed.

- (PDF)

- Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene - ACS Public

- Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner | Request PDF - ResearchG

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Trifluoromethyl group - Wikipedia.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Public

- Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH.

- X-ray Crystallography - Cre

- Structural formula of celecoxib.

- Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflamm

- Role of organic fluorine in crystal engineering | Request PDF - ResearchG

- Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones | Crystal Growth & Design - ACS Public

- Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosyl

- Crystal Form of Celecoxib: Preparation, Characteriz

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.

- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form | ACS Omega.

- X-ray crystallography - Wikipedia.

- Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC - PubMed Central.

- The structure of 3,5-bis(trifluoromethyl)

- What Is Small Molecule Crystal Structure Analysis? - Rigaku.

- Small molecule crystallography - Excillum.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic

- Crystal structure of ethyl 3-(trifluoromethyl)

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - PubMed Central.

- An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide - Benchchem.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu

- Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface - IRINS.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)

- CCDC 656541: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface [d8.irins.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 24. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 25. research.manchester.ac.uk [research.manchester.ac.uk]

Physicochemical Profile of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: A Predictive Guide to Solubility and Stability

An In-depth Technical Guide for Researchers

Abstract: 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a complex heterocyclic molecule featuring a confluence of functional groups that are significant in medicinal chemistry. The pyrazole core is a privileged scaffold in numerous approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] The addition of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the nitro group is a strong electron-withdrawing moiety, and the N-acetyl group can modulate the compound's electronic properties and metabolic profile. This guide provides a predictive analysis of the solubility and stability of this specific compound, grounded in the established chemical principles of its constituent parts. Due to the novelty of this specific structure, direct experimental data is not widely published. Therefore, this document serves as a technical framework for researchers, outlining the expected physicochemical properties and providing robust, self-validating protocols for their empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound combines several key functional groups that dictate its behavior in various environments.

-

Pyrazole Core: An aromatic, five-membered heterocycle with two adjacent nitrogen atoms. The pyrazole ring itself is generally stable and resistant to oxidation or reduction.[3]

-

N-Acetyl Group: This group introduces a carbonyl moiety and makes the N1 nitrogen non-basic. It is a potential site for hydrolysis, especially under acidic or basic conditions.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly decreases the basicity of the pyrazole ring and increases its susceptibility to nucleophilic attack. Nitroaromatic compounds are also known to be susceptible to reduction and photodegradation.

-

Trifluoromethyl Group (-CF₃): A strongly lipophilic and electron-withdrawing group. It is known to enhance metabolic stability and membrane permeability of drug candidates.[4]

-

Methyl Group (-CH₃): A small, lipophilic group that contributes to the overall nonpolar character of the molecule.

Based on this substitution pattern, we can predict the compound's general solubility and stability characteristics. The high degree of functionalization with polar (nitro, acetyl) and nonpolar (trifluoromethyl, methyl) groups suggests a nuanced solubility profile.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting everything from formulation to bioavailability. The presence of the trifluoromethyl group and the overall substitution pattern likely renders the molecule poorly soluble in aqueous media. Its solubility is expected to be higher in polar aprotic and nonpolar organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low to Insoluble | The molecule lacks significant hydrogen bond donating groups and possesses strong lipophilic moieties (-CF₃, -CH₃). The pyrazole nitrogens are not basic due to electron-withdrawing groups and N-acetylation. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The acetyl and nitro groups may offer some interaction with protic solvents, but overall lipophilicity will limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are effective at solvating a wide range of organic molecules and should be suitable for creating stock solutions. |

| Nonpolar / Halogenated | Dichloromethane, Chloroform, Toluene | Moderate to High | The trifluoromethyl group and the substituted aromatic-like core suggest favorable interactions with these solvents. Solvents like these are often used in the synthesis and purification of similar heterocyclic compounds.[4] |

Experimental Workflow for Solubility Determination

To empirically validate the predicted solubility, a standardized shake-flask method is recommended. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is sound.

Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: Calculate the solubility (e.g., in µg/mL or mM) by comparing the measured concentration against a standard calibration curve.

Visualization: Solubility Determination Workflow

Caption: A step-by-step workflow for determining equilibrium solubility.

Predictive Stability and Degradation Pathways

The stability of a pharmaceutical candidate is paramount. The functional groups on this compound suggest several potential degradation pathways that must be investigated.

-

Hydrolytic Instability: The N-acetyl group is an amide and is susceptible to hydrolysis under both acidic and basic conditions, which would yield acetic acid and the corresponding deacetylated pyrazole.

-

Photolytic Instability: Aromatic nitro compounds are often photolabile and can undergo complex degradation reactions upon exposure to UV or even ambient light. This is a critical parameter to assess for handling and storage.

-

Thermal Stability: While the pyrazole core is robust, the presence of the nitro group can lower the decomposition temperature.[5] Thermal stress testing is necessary to determine the safe operating and storage temperatures.

-

Oxidative Instability: The molecule does not contain functional groups that are typically highly susceptible to oxidation (e.g., phenols, thiols), but this pathway should still be formally investigated.

Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to identify potential degradants and establish the intrinsic stability of the molecule. A stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) should be subjected to the conditions outlined below.

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature. Basic hydrolysis of the acetyl group is often rapid, so time points should be taken frequently (e.g., 0, 1, 4, 8, 24 hours).

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80 °C) for several days. A sample of the solid compound should also be stored under the same conditions to assess solid-state stability.

-

Photodegradation: Expose the solution to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: At each time point, samples should be neutralized (if necessary) and analyzed by a stability-indicating analytical method (typically HPLC with a photodiode array detector or LC-MS). The goal is to separate the parent compound from all degradants and quantify the loss of the parent compound over time.

Visualization: Forced Degradation Workflow

Caption: A logical flow for assessing the intrinsic stability of the compound.

Recommended Analytical Methodology

A robust, stability-indicating analytical method is required for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most appropriate starting point.

Method Development Outline

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a versatile choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to elute the compound and separate it from potential impurities or degradants.

-

Detection: The extensive conjugation and presence of the nitro group should provide a strong UV chromophore. A photodiode array (PDA) detector should be used to monitor at multiple wavelengths and assess peak purity. A starting wavelength of 254 nm is recommended.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended, particularly for the forced degradation study, as it will be essential for identifying the molecular weights of any degradants formed.[6]

Conclusion

While specific experimental data for this compound remains to be published, a thorough analysis of its structure allows for scientifically grounded predictions of its physicochemical properties. The compound is anticipated to be a lipophilic molecule with poor aqueous solubility but good solubility in polar aprotic organic solvents. Its stability profile is likely dictated by the potential for hydrolytic cleavage of the N-acetyl group and photolytic degradation of the nitro-pyrazole system. The experimental protocols and analytical strategies detailed in this guide provide a comprehensive framework for researchers to empirically determine these critical parameters, enabling the confident progression of this compound in the drug discovery and development pipeline.

References

- Vertex AI Search. (2026).

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- MDPI. (2023).

- PubMed. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development.

- PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. (2022).

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- ResearchGate. (2022). (PDF)

- ResearchGate. (2025). (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies.

- International Journal of Chemico-Biological Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.

- Semantic Scholar. (n.d.).

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- RSC Publishing. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- CymitQuimica. (n.d.). This compound.

- American Elements. (n.d.). This compound, 95% Purity, C7H6F3N3O3, 1 gram.

- PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions.

- PubMed Central (PMC). (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil.

- National Institutes of Health (NIH). (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.

- MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.

- PubMed. (2022).

- Meddocs Publishers. (2021).

- ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- ResearchGate. (2025). (PDF)

- MDPI. (n.d.).

- Journal of Food and Drug Analysis. (n.d.).

- PubMed Central (PMC). (n.d.). 3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-acetyloxime.

- DSpace Repository. (n.d.).

- ChemicalBook. (n.d.). 1-ACETYL-3(5)-TRIFLUOROMETHYL-4-NITRO-5(3)-(PHENYL)PYRAZOLE.

- ChemicalBook. (n.d.). 1-acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole.

- MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- ResearchGate. (2025). (PDF) Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2.

- PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Sources

The Ascendancy of Trifluoromethyl-Pyrazoles: A Technical Guide to Their Diverse Biological Activities

Preamble: The Strategic Fusion of the Pyrazole Nucleus and the Trifluoromethyl Moiety

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents due to its metabolic stability and versatile synthetic accessibility.[2][3] When this esteemed scaffold is strategically functionalized with a trifluoromethyl (CF₃) group, a synergistic enhancement of biological activity is often observed.[1][4] The CF₃ group, a bioisostere of non-polar moieties, is renowned for its ability to improve the pharmacokinetic and pharmacodynamic profiles of parent molecules.[4] Its high electronegativity, lipophilicity, and metabolic stability can profoundly influence molecular properties such as membrane permeability, binding affinity to target proteins, and resistance to oxidative degradation.[4][5] This guide provides an in-depth exploration of the significant biological activities exhibited by this potent chemical combination, offering insights for researchers and professionals in drug development.

Anti-inflammatory Activity: Precision Targeting of Cyclooxygenase (COX) Enzymes

A prominent therapeutic application of trifluoromethyl-substituted pyrazoles lies in their potent anti-inflammatory properties, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[8] Notably, many trifluoromethyl-pyrazole derivatives have been engineered as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[7] This selectivity is a key design principle aimed at mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[7]

The pyrazole scaffold, with its planar and lipophilic nature, serves as an excellent framework for designing molecules that can fit into the active site of the COX-2 enzyme.[7] The trifluoromethyl group often plays a crucial role in enhancing the binding affinity and selectivity of these compounds.[6]

Quantitative Analysis of COX Inhibition

The inhibitory potency of novel trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 has been systematically evaluated. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of their efficacy.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 0.46 | 3.82 | 0.12 |

| 3d | 5.61 | 4.92 | 1.14 |

| 3g | 4.45 | 2.65 | 1.68 |

| Ketoprofen (Reference) | 0.77 | 3.61 | 0.21 |

| Data sourced from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[7][9] |

The COX Signaling Pathway and Inhibition

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the point of intervention for trifluoromethyl-pyrazole inhibitors.

Caption: A generalized workflow for in vitro anticancer drug screening.

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Seeding:

-

Harvest cancer cells from culture and count them.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethyl-substituted pyrazole compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations.

-

Include control wells with medium and vehicle (e.g., DMSO) but no compound.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTS Reagent Addition and Incubation:

-

Prepare the MTS reagent solution according to the manufacturer's instructions.

-

Add the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Subtract the background absorbance from a cell-free control.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Agrochemical Applications: Protecting Crops with Precision

The influence of trifluoromethyl-substituted pyrazoles extends beyond pharmaceuticals into the agrochemical sector. [10]These compounds form the basis of next-generation herbicides, insecticides, and fungicides. [10]The CF₃ group enhances the stability, lipophilicity, and overall bioactivity of these agrochemicals, leading to more potent and longer-lasting crop protection agents. [10] A notable example is in the development of insecticides that target the γ-aminobutyric acid (GABA) receptors in insects. [11]Fipronil, a widely known trifluoromethyl-phenyl pyrazole insecticide, functions by blocking GABA-gated chloride channels, leading to hyperexcitation of the insect's central nervous system, paralysis, and death. [11]The development of second-generation analogs continues, aiming to improve efficacy and environmental safety profiles. [11]Furthermore, trifluoromethyl pyrazoles are key intermediates in the synthesis of fungicides like Penthiopyrad. [11]

A Note on Synthesis: Building the Core Scaffold

A common and effective method for the synthesis of trifluoromethyl-substituted pyrazoles involves the cyclocondensation reaction of a trifluoromethyl-β-diketone with a substituted hydrazine. [6]This versatile approach allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the fine-tuning of its biological properties.

For instance, 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles can be prepared by refluxing 2-hydrazino-4,6-dimethylpyrimidine with various trifluoromethyl-β-diketones in ethanol. [6]This reaction proceeds through a pyrazoline intermediate which can then be dehydrated to the final pyrazole product. [6]

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group onto a pyrazole scaffold has unequivocally yielded a class of compounds with a broad and potent spectrum of biological activities. From selective COX-2 inhibitors for inflammation to potent agents against drug-resistant bacteria and cancer cells, and effective agrochemicals, the applications are vast and impactful. The trifluoromethyl group consistently enhances the molecular properties that are critical for therapeutic and agricultural efficacy.

Future research in this area will likely focus on several key aspects:

-

Refining Selectivity: Further structural modifications to enhance selectivity towards specific biological targets, thereby minimizing off-target effects and improving safety profiles.

-

Overcoming Resistance: Designing novel derivatives that can circumvent existing drug resistance mechanisms in bacteria and cancer cells.

-

Exploring New Targets: Investigating the potential of these compounds to modulate other biologically relevant targets.

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic methodologies.

The trifluoromethyl-substituted pyrazole motif is a testament to the power of rational drug design. Its continued exploration promises to deliver a new generation of advanced molecules to address pressing challenges in medicine and agriculture.

References

[12]Ibrahim, S., Kc, H. R., Roy, S., Abugazleh, M. K., Al-Dhdoyan, A. N., Bhat, G., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690–1697. [Link]

[13]Patel, K., & Nagoria, A. (2023). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Oriental Journal of Chemistry, 39(2). [Link]

[10]NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. Retrieved from [Link]

[6]El-Sayed, M. A. A., Abdel-Aziz, M., El-Azab, A. S., Al-Ghamdi, S., & El-Tahir, K. E. H. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 555–566. [Link]

[7]Un, S., Chen, Z., Wang, Y., Zhang, Y., & Liu, H. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]

[4]Kc, H. R., Roy, S., Ibrahim, S., Abugazleh, M. K., Al-Dhdoyan, A., Bhat, G., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Antibiotics, 10(8), 1003. [Link]

[14]Ibrahim, S., Kc, H. R., Roy, S., Abugazleh, M. K., Al-Dhdoyan, A., Bhat, G., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

[15]Saleh, I., Kc, H. R., Roy, S., Abugazleh, M. K., Al-Dhdoyan, A. N., Bhat, G., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center. [Link]

[16]ResearchGate (n.d.). Compounds containing the 3‐(trifluoromethyl)pyrazole moiety that show anticancer activity. Retrieved from [Link]

[17]Un, S., Chen, Z., Wang, Y., Zhang, Y., & Liu, H. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Semantic Scholar. [Link]

[9]Un, S., Chen, Z., Wang, Y., Zhang, Y., & Liu, H. (2024). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed. [Link]

[18]Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647–2651. [Link]

[19]Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. ResearchGate. [Link]

[20]ResearchGate (n.d.). Some biologically active trifluoromethylated pyrazoles. Retrieved from [Link]

[21]Un, S., Chen, Z., Wang, Y., Zhang, Y., & Liu, H. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. [Link]

[22]Yang, G. F., & Xu, H. (2023). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 48(4), 213–225. [Link]

[23]Bartha, F., & Mlostoń, G. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5393–5403. [Link]